1-(2,3,4-Trimethoxyphenyl)ethylhydrazine
Description
1-(2,3,4-Trimethoxyphenyl)ethylhydrazine is a hydrazine derivative featuring a 2,3,4-trimethoxyphenyl group attached to an ethylhydrazine backbone. For instance, , and 6 describe the use of 3,4,5-trimethoxybenzylidene intermediates in synthesizing hydrazine derivatives via condensation reactions with phenyl hydrazine or aryl hydrazides . These methods suggest that the target compound could be synthesized through analogous pathways, leveraging the reactivity of the hydrazine group with carbonyl-containing precursors.
The compound’s structural uniqueness lies in the 2,3,4-trimethoxy substitution pattern on the phenyl ring, which distinguishes it from other trimethoxy isomers (e.g., 3,4,5-trimethoxy derivatives commonly found in combretastatin analogs ).
Properties
IUPAC Name |
1-(2,3,4-trimethoxyphenyl)ethylhydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-7(13-12)8-5-6-9(14-2)11(16-4)10(8)15-3/h5-7,13H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDGOBNIODRTGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=C(C=C1)OC)OC)OC)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,3,4-Trimethoxyphenyl)ethylhydrazine can be synthesized through several methods. One common approach involves the reaction of 2,3,4-trimethoxybenzaldehyde with ethylhydrazine under acidic conditions. The reaction typically proceeds as follows:
Step 1: Condensation of 2,3,4-trimethoxybenzaldehyde with ethylhydrazine in the presence of an acid catalyst.
Step 2: Purification of the resulting product through recrystallization or chromatography.
Industrial Production Methods
Industrial production of 1-(2,3,4-Trimethoxyphenyl)ethylhydrazine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
1-(2,3,4-Trimethoxyphenyl)ethylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.
Reduction: Reduction reactions can convert it into amines or other reduced derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation Products: Hydrazones, azines.
Reduction Products: Amines, reduced hydrazine derivatives.
Substitution Products: Substituted hydrazine derivatives with various functional groups.
Scientific Research Applications
1-(2,3,4-Trimethoxyphenyl)ethylhydrazine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer, anti-fungal, and anti-bacterial properties.
Biological Research: It is used to investigate the inhibition of enzymes such as tubulin, heat shock protein 90, and thioredoxin reductase.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3,4-Trimethoxyphenyl)ethylhydrazine involves its interaction with specific molecular targets:
Molecular Targets: Tubulin, heat shock protein 90, thioredoxin reductase, and other enzymes.
Pathways Involved: The compound can inhibit the polymerization of tubulin, leading to disruption of microtubule dynamics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Hydrazine derivatives with aromatic substituents are widely studied for their diverse pharmacological properties. Key structural analogs include:
(1E,2E)-1,2-Bis(2,3,4-trimethoxybenzylidene)hydrazine ():
- Structure : A bis-benzylidene hydrazine with two 2,3,4-trimethoxybenzylidene groups.
- Key Difference : The presence of two aromatic moieties instead of one ethylhydrazine-linked phenyl group.
- Implications : Enhanced π-π stacking interactions may improve binding to biological targets, though increased steric bulk could reduce solubility .
4-(3-Nitrophenyl)thiazol-2-ylhydrazone Derivatives (): Structure: Thiazole ring conjugated to a hydrazone group and nitrophenyl substituents. Key Difference: Replacement of the trimethoxyphenyl group with a nitro-substituted phenyl and a thiazole ring. Implications: The electron-withdrawing nitro group and heterocyclic thiazole may enhance antioxidant and monoamine oxidase (MAO) inhibitory activities .
(4-Ethylphenyl)hydrazine hydrochloride ():
- Structure : A simple hydrazine derivative with a 4-ethylphenyl group.
- Key Difference : Lack of methoxy substitutions and a simpler alkyl chain.
- Implications : Reduced steric and electronic complexity may limit target specificity compared to trimethoxy analogs .
Data Table: Structural and Functional Comparison
Notes on Comparative Analysis
- Substituent Positioning : The 2,3,4-trimethoxy configuration may confer distinct electronic properties compared to 3,4,5-trimethoxy analogs, impacting solubility and target binding .
- Biological Gaps: While thiazolylhydrazones and combretastatin analogs are well-characterized, the biological profile of 1-(2,3,4-trimethoxyphenyl)ethylhydrazine remains underexplored.
- Synthetic Feasibility : and suggest viable routes for synthesizing such compounds via hydrazine-carbonyl condensations, enabling scalable production for further testing .
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